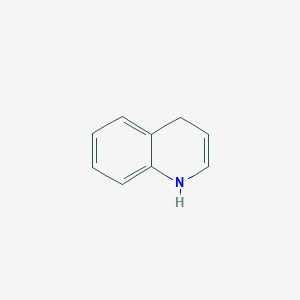

1,4-Dihydroquinoline

Descripción

Structure

2D Structure

3D Structure

Propiedades

Número CAS |

50624-35-6 |

|---|---|

Fórmula molecular |

C9H9N |

Peso molecular |

131.17 g/mol |

Nombre IUPAC |

1,4-dihydroquinoline |

InChI |

InChI=1S/C9H9N/c1-2-6-9-8(4-1)5-3-7-10-9/h1-4,6-7,10H,5H2 |

Clave InChI |

ROBKVGDBQLURAF-UHFFFAOYSA-N |

SMILES |

C1C=CNC2=CC=CC=C21 |

SMILES canónico |

C1C=CNC2=CC=CC=C21 |

Sinónimos |

1,4-dihydroquinoline |

Origen del producto |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the 1,4-Dihydroquinoline Core: Structure, Properties, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

The 1,4-dihydroquinoline scaffold is a privileged heterocyclic motif of significant interest in medicinal chemistry and drug development. Its unique structural and electronic properties have led to the discovery of a diverse range of biological activities, making it a valuable core for the design of novel therapeutic agents. This technical guide provides a comprehensive overview of the this compound core, including its physicochemical properties, synthesis, biological activities, and mechanisms of action, with a focus on its applications in oncology and cardiovascular disease.

Core Structure and Physicochemical Properties

The this compound core consists of a dihydropyridine ring fused to a benzene ring. This arrangement confers a unique set of physicochemical properties that are crucial for its biological function and drug-like characteristics.

Structural Features

The 1,4-dihydropyridine ring in the quinoline system is not planar, adopting a boat-like conformation. The nitrogen atom and the C4 carbon are key positions for substitution, which significantly influences the molecule's properties and biological activity.

Physicochemical Data

The physicochemical properties of this compound and its derivatives are critical for their absorption, distribution, metabolism, and excretion (ADME) profile. A summary of key properties for the parent this compound and representative derivatives is presented in Table 1.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | pKa (Predicted) | XLogP3 | Reference |

| This compound | C₉H₉N | 131.17 | 5.96 ± 0.20 | 2.3 | [1][2] |

| 1,4-Dihydro-1,4-ethanoquinoline | C₁₁H₁₃N | 159.23 | 5.96 ± 0.20 | - | [2] |

| 4-Oxo-1,4-dihydroquinoline-3-carboxylic acid | C₁₀H₇NO₃ | 189.17 | 0.80 ± 0.20 | 1.8 | [3] |

Table 1: Physicochemical Properties of Selected this compound Derivatives.

Synthesis of the this compound Core

The synthesis of 1,4-dihydroquinolines can be achieved through various methods, with the Hantzsch dihydropyridine synthesis and its modifications being one of the most common and versatile approaches.[4]

Hantzsch Dihydropyridine Synthesis

This multicomponent reaction involves the condensation of an aldehyde, a β-ketoester, and an amine or ammonia source.[5][6]

Experimental Protocol: Synthesis of Ethyl 4-(4-chlorophenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate [7]

-

Reactants:

-

4-chlorobenzaldehyde (1 mmol)

-

Dimedone (1 mmol)

-

Ethyl acetoacetate (1 mmol)

-

Ammonium acetate (1.5 mmol)

-

Ethanol (solvent)

-

Polyaniline supported zinc oxide (catalyst, 2 mol%)

-

-

Procedure:

-

In a 50 mL round-bottom flask, combine the aldehyde, dimedone, ethyl acetoacetate, and ammonium acetate in ethanol.

-

Add the polyaniline-supported zinc oxide catalyst to the mixture.

-

Heat the reaction mixture at reflux temperature for up to 2 hours.

-

Monitor the progress of the reaction using thin-layer chromatography (TLC).

-

Upon completion, cool the mixture to room temperature.

-

Separate the catalyst by filtration.

-

The crude product can be further purified by recrystallization or column chromatography.

-

Spectroscopic Properties

The structural characterization of this compound derivatives is typically performed using a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy.

NMR Spectroscopy

¹H and ¹³C NMR spectroscopy are essential for elucidating the structure of this compound derivatives.

| Compound | ¹H NMR (CDCl₃, δ ppm) | ¹³C NMR (DMSO, δ ppm) | Reference |

| Ethyl 4-(4-chlorophenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate | 7.21 (d, J = 8.4 Hz, 2H), 7.14 (d, J = 8.4 Hz, 2H), 5.75 (s, 1H), 4.05 (q, J = 7.1 Hz, 2H), 2.48 (dd, J = 17.0, 1.1 Hz, 1H), 2.47 – 2.40 (m, 1H), 2.28 – 2.18 (m, 5H), 1.25 (t, J = 7.1 Hz, 3H), 1.02 (d, J = 3.8 Hz, 6H) | 193.87, 167.79, 152.47, 145.95, 143.80, 133.81, 129.29, 128.88, 111.40, 105.16, 59.85, 50.06, 41.04, 36.34, 33.33, 27.97, 18.96, 14.43 | [7] |

| Diethyl 4-(4-chlorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate | 7.26 (1H, s, NH), 7.1-7.2 (4H, m, Ar-H), 4.01-4.16 (4H, m, -CH₂-), 2.4 (6H, s, -CH₃), 1.19-1.31 (6H, t, -CH₃) | Not Available | [8] |

Table 2: Representative NMR Spectral Data for this compound Derivatives.

FTIR Spectroscopy

FTIR spectroscopy is useful for identifying the key functional groups present in this compound derivatives.

| Functional Group | Vibration | Position (cm⁻¹) | Intensity |

| N-H | Stretch | 3300 - 3500 | Medium |

| C-H (Aromatic) | Stretch | 3000 - 3100 | Medium |

| C-H (Aliphatic) | Stretch | 2850 - 3000 | Medium |

| C=O (Ester) | Stretch | 1690 - 1740 | Strong |

| C=C (Aromatic) | Stretch | 1450 - 1600 | Medium to Strong |

| C-N | Stretch | 1200 - 1350 | Medium |

Table 3: Characteristic FTIR Absorption Frequencies for this compound Derivatives.

Biological Activities and Therapeutic Potential

This compound derivatives exhibit a wide range of biological activities, with anticancer and cardiovascular effects being the most prominent.

Anticancer Activity

Numerous studies have demonstrated the potent anticancer activity of this compound derivatives against various cancer cell lines.

| Compound | Cancer Cell Line | IC₅₀ (µM) | Reference |

| 3c (a 3,4-diaryl-5,7-dimethoxy-1,2,3,4-tetrahydroquinoline) | H460 (Lung Carcinoma) | 4.9 ± 0.7 | [9] |

| 3c | A-431 (Skin Carcinoma) | 2.0 ± 0.9 | [9] |

| 3c | HT-29 (Colon Adenocarcinoma) | 4.4 ± 1.3 | [9] |

| Quinoline-chalcone hybrid 39 | A549 (Lung Cancer) | 1.91 | [5] |

| Quinoline-chalcone hybrid 39 | K-562 (Leukemia) | 5.29 | [5] |

| Quinoline-chalcone hybrid 26 | Various cancer cell lines | 2.32 - 22.4 | [5] |

Table 4: In Vitro Anticancer Activity of Selected this compound Derivatives.

Mechanism of Anticancer Action: Inhibition of the PI3K/Akt/mTOR Signaling Pathway

A key mechanism underlying the anticancer activity of some quinoline derivatives is the inhibition of the PI3K/Akt/mTOR signaling pathway.[5] This pathway is crucial for cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers.[10]

Figure 1: PI3K/Akt/mTOR Signaling Pathway Inhibition. A simplified diagram showing the inhibition of the PI3K/Akt/mTOR pathway by certain this compound derivatives.

Experimental Protocol: MTT Assay for Cytotoxicity [11][12][13][14][15]

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

-

Materials:

-

96-well plates

-

Cancer cell lines

-

Complete culture medium

-

This compound test compounds

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or acidified isopropanol)

-

Microplate reader

-

-

Procedure:

-

Seed cells in a 96-well plate at a predetermined density and incubate for 24 hours.

-

Treat the cells with various concentrations of the this compound compounds and a vehicle control.

-

Incubate for the desired exposure time (e.g., 48 or 72 hours).

-

Add MTT solution to each well and incubate for 2-4 hours at 37°C.

-

Remove the medium and add the solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Calculate the percentage of cell viability and determine the IC₅₀ value.

-

Calcium Channel Blocking Activity

Certain this compound derivatives, structurally related to 1,4-dihydropyridines like nifedipine, act as L-type calcium channel blockers.[7] This activity is the basis for their use in treating cardiovascular diseases such as hypertension and angina.[4]

Mechanism of Action: L-type Calcium Channel Blockade

Dihydropyridine-type calcium channel blockers bind to the α1 subunit of the L-type calcium channel, stabilizing the channel in an inactivated state and thereby reducing the influx of calcium ions into vascular smooth muscle cells and cardiac myocytes.[1][16][17][18] This leads to vasodilation and a decrease in blood pressure.

Figure 2: L-type Calcium Channel Blockade Workflow. A workflow diagram illustrating how this compound derivatives can block L-type calcium channels, leading to vasodilation.

Experimental Protocol: In Vitro Calcium Channel Blocking Assay (General Overview) [19][20][21]

Patch-clamp electrophysiology is the gold standard for studying the effects of compounds on ion channels.

-

Cell Preparation: Use cells expressing L-type calcium channels, such as isolated vascular smooth muscle cells or a stable cell line (e.g., HEK293 expressing the Caᵥ1.2 channel).

-

Recording Configuration: Whole-cell patch-clamp configuration is typically used.

-

Solutions:

-

External solution: Contains Ca²⁺ or Ba²⁺ as the charge carrier.

-

Internal (pipette) solution: Contains a Cs⁺-based solution to block K⁺ currents.

-

-

Voltage Protocol:

-

Hold the cell at a negative potential (e.g., -80 mV) to keep the channels in a closed state.

-

Apply a depolarizing voltage step (e.g., to 0 mV) to elicit an inward Ca²⁺ current.

-

-

Data Acquisition and Analysis:

-

Record the baseline Ca²⁺ current.

-

Apply the this compound test compound and record the current again.

-

The percentage of current inhibition is calculated to determine the compound's blocking activity.

-

Conclusion

The this compound core is a versatile and valuable scaffold in drug discovery. Its derivatives have demonstrated significant potential as anticancer agents, primarily through the inhibition of key signaling pathways like PI3K/Akt/mTOR, and as cardiovascular drugs by acting as L-type calcium channel blockers. The synthetic accessibility of this core allows for extensive structure-activity relationship (SAR) studies, paving the way for the development of new and improved therapeutic agents. Further research into the diverse biological activities and mechanisms of action of this compound derivatives is warranted to fully exploit their therapeutic potential.

References

- 1. Calcium channel blocker - Wikipedia [en.wikipedia.org]

- 2. youtube.com [youtube.com]

- 3. This compound | C9H9N | CID 12658820 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. scispace.com [scispace.com]

- 5. alfa-chemistry.com [alfa-chemistry.com]

- 6. Synthesis and Aromatization of Hantzsch 1,4-Dihydropyridines under Microwave Irradiation. An Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 7. nanobioletters.com [nanobioletters.com]

- 8. dev.spectrabase.com [dev.spectrabase.com]

- 9. researchgate.net [researchgate.net]

- 10. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]

- 11. researchhub.com [researchhub.com]

- 12. merckmillipore.com [merckmillipore.com]

- 13. creative-diagnostics.com [creative-diagnostics.com]

- 14. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 15. MTT assay protocol | Abcam [abcam.com]

- 16. Dual mode of action of dihydropyridine calcium antagonists: a role for nitric oxide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. buzzrx.com [buzzrx.com]

- 18. How Do Dihydropyridine Calcium Channel Blockers Work? Uses, Side Effects, Drug Names [rxlist.com]

- 19. researchgate.net [researchgate.net]

- 20. Application of Patch Clamp Methods to the Study of Calcium Currents and Calcium Channels - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Experimental factors that impact CaV1.2 channel pharmacology—Effects of recording temperature, charge carrier, and quantification of drug effects on the step and ramp currents elicited by the “step-step-ramp” voltage protocol - PMC [pmc.ncbi.nlm.nih.gov]

Synthesis of 1,4-Dihydroquinolines from Enaminones: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 1,4-dihydroquinoline scaffold is a privileged structural motif found in a wide array of biologically active compounds and pharmaceutical agents. The unique electronic properties of enaminones make them versatile building blocks for the construction of this important heterocyclic system. This technical guide provides a comprehensive overview of the synthesis of 1,4-dihydroquinolines and related quinoline derivatives commencing from enaminones. It details various synthetic strategies, including transition-metal-free domino reactions, copper-catalyzed cyclizations, and multicomponent approaches. This document is intended to serve as a practical resource for researchers in medicinal chemistry and organic synthesis, offering detailed experimental protocols, comparative data, and mechanistic insights to facilitate the development of novel synthetic methodologies and the discovery of new therapeutic agents.

Introduction

Quinolines and their partially saturated derivatives, such as 1,4-dihydroquinolines, represent a cornerstone in heterocyclic chemistry, primarily due to their significant presence in natural products and their broad spectrum of pharmacological activities. The development of efficient and modular synthetic routes to access these scaffolds is of paramount importance in drug discovery and development. Enaminones, which are β-amino-α,β-unsaturated ketones, have emerged as highly valuable and versatile synthons in organic synthesis. Their inherent nucleophilic and electrophilic character, coupled with their straightforward preparation, makes them ideal precursors for the construction of complex heterocyclic systems.

This guide focuses on the application of enaminones in the synthesis of 1,4-dihydroquinolines, highlighting key methodologies that have been developed to achieve this transformation with high efficiency and functional group tolerance.

Core Synthetic Strategies

The synthesis of 1,4-dihydroquinolines from enaminones can be broadly categorized into several key strategies, each offering distinct advantages in terms of substrate scope, reaction conditions, and catalytic systems.

Transition-Metal-Free Domino Reactions

One of the most elegant and atom-economical approaches to 1,4-dihydroquinolines is the transition-metal-free domino reaction of enaminones with various reaction partners, most notably aldehydes. These reactions typically proceed through a cascade of bond-forming events in a single pot, avoiding the isolation of intermediates and minimizing waste.

A prominent example involves the intermolecular cascade cyclization of enaminones with aldehydes.[1][2] This methodology affords a variety of this compound derivatives in moderate to good yields under metal-free conditions. The reaction is believed to proceed through an initial Knoevenagel-type condensation followed by an intramolecular cyclization and subsequent elimination.

Copper-Catalyzed Domino Reactions

Copper catalysis has been effectively employed in the synthesis of quinoline derivatives from enaminones. These reactions often involve a domino sequence consisting of an aldol reaction, C(aryl)-N bond formation, and elimination. A notable application is the reaction of enaminones with 2-bromo- or 2-iodobenzaldehydes, which yields a diverse range of quinolines.[3] The electronic nature of the aldehyde substrate plays a significant role in the outcome of the reaction. This approach is applicable to both cyclic and acyclic enaminones, providing a versatile route to functionalized quinolines.

Reactions with o-Aminobenzyl Alcohols

A transition-metal-free approach for the construction of substituted quinolines involves the reaction of N,N-dimethyl enaminones with o-aminobenzyl alcohols.[4][5][6][7] This direct oxidative cyclocondensation reaction tolerates a broad range of functional groups and proceeds in moderate to excellent yields. The proposed mechanism involves a transamination process followed by an intramolecular cyclization and subsequent oxidation.

Quantitative Data Summary

The following tables summarize the quantitative data from key synthetic methodologies for the preparation of 1,4-dihydroquinolines and related quinoline structures from enaminones.

Table 1: Transition-Metal-Free Synthesis of this compound Derivatives from Enaminones and Aldehydes [1][2][8]

| Entry | Enaminone | Aldehyde | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | 3-(Dimethylamino)-1-phenylprop-2-en-1-one | 2-Nitrobenzaldehyde | DABCO | Toluene | 110 | 12 | 70 |

| 2 | 3-(Dimethylamino)-1-(p-tolyl)prop-2-en-1-one | 2-Nitrobenzaldehyde | DABCO | Toluene | 110 | 12 | 75 |

| 3 | 3-(Dimethylamino)-1-(4-methoxyphenyl)prop-2-en-1-one | 2-Nitrobenzaldehyde | DABCO | Toluene | 110 | 12 | 82 |

| 4 | 3-(Dimethylamino)-1-(4-chlorophenyl)prop-2-en-1-one | 2-Nitrobenzaldehyde | DABCO | Toluene | 110 | 14 | 65 |

| 5 | 1-(Cyclohexyl)-3-(dimethylamino)prop-2-en-1-one | 2-Nitrobenzaldehyde | DABCO | Toluene | 110 | 16 | 58 |

Table 2: Copper-Catalyzed Synthesis of Quinolines from Enaminones and 2-Halobenzaldehydes [3]

| Entry | Enaminone | Aldehyde | Catalyst | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | 3-(Dimethylamino)-1-phenylprop-2-en-1-one | 2-Bromobenzaldehyde | CuI (10 mol%) | K₂CO₃ | DMF | 120 | 24 | 85 |

| 2 | 3-(Dimethylamino)-1-(p-tolyl)prop-2-en-1-one | 2-Bromobenzaldehyde | CuI (10 mol%) | K₂CO₃ | DMF | 120 | 24 | 88 |

| 3 | 3-(Dimethylamino)-1-(4-methoxyphenyl)prop-2-en-1-one | 2-Iodobenzaldehyde | CuI (10 mol%) | Cs₂CO₃ | DMSO | 130 | 20 | 91 |

| 4 | 3-(Dimethylamino)-1-(4-chlorophenyl)prop-2-en-1-one | 2-Bromobenzaldehyde | CuI (10 mol%) | K₂CO₃ | DMF | 120 | 24 | 78 |

| 5 | 3-(Piperidin-1-yl)-1-phenylprop-2-en-1-one | 2-Iodobenzaldehyde | CuI (10 mol%) | Cs₂CO₃ | DMSO | 130 | 20 | 82 |

Table 3: Transition-Metal-Free Synthesis of Quinolines from Enaminones and o-Aminobenzyl Alcohols [4][5][7]

| Entry | Enaminone | o-Aminobenzyl Alcohol | Promoter/Oxidant | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | (E)-3-(Dimethylamino)-1-phenylprop-2-en-1-one | (2-Aminophenyl)methanol | TsOH/K₂S₂O₈ | DCE | 80 | 12 | 85 |

| 2 | (E)-3-(Dimethylamino)-1-(p-tolyl)prop-2-en-1-one | (2-Aminophenyl)methanol | TsOH/K₂S₂O₈ | DCE | 80 | 12 | 88 |

| 3 | (E)-3-(Dimethylamino)-1-(4-methoxyphenyl)prop-2-en-1-one | (2-Aminophenyl)methanol | TsOH/K₂S₂O₈ | DCE | 80 | 12 | 92 |

| 4 | (E)-3-(Dimethylamino)-1-(4-chlorophenyl)prop-2-en-1-one | (5-Chloro-2-aminophenyl)methanol | TsOH/K₂S₂O₈ | DCE | 80 | 14 | 79 |

| 5 | (E)-1-(Furan-2-yl)-3-(dimethylamino)prop-2-en-1-one | (2-Aminophenyl)methanol | TsOH/K₂S₂O₈ | DCE | 80 | 12 | 81 |

Experimental Protocols

General Procedure for the Transition-Metal-Free Synthesis of 1,4-Dihydroquinolines from Enaminones and Aldehydes[1][2][8]

To a solution of the enaminone (0.25 mmol) and the aldehyde (0.5 mmol) in toluene (2 mL) in a sealed tube was added 1,4-diazabicyclo[2.2.2]octane (DABCO) (0.5 mmol). The reaction mixture was stirred at 110 °C for the time indicated in Table 1. After completion of the reaction (monitored by TLC), the mixture was cooled to room temperature and the solvent was evaporated under reduced pressure. The residue was purified by column chromatography on silica gel (petroleum ether/ethyl acetate) to afford the desired this compound derivative.

General Procedure for the Copper-Catalyzed Synthesis of Quinolines from Enaminones and 2-Halobenzaldehydes[3]

A mixture of the enaminone (0.5 mmol), the 2-halobenzaldehyde (0.6 mmol), CuI (0.05 mmol), and K₂CO₃ (1.0 mmol) in DMF (3 mL) was stirred in a sealed tube at 120 °C for 24 hours. After cooling to room temperature, the reaction mixture was diluted with water (15 mL) and extracted with ethyl acetate (3 x 15 mL). The combined organic layers were washed with brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure. The crude product was purified by column chromatography on silica gel (hexane/ethyl acetate) to give the corresponding quinoline.

General Procedure for the Transition-Metal-Free Synthesis of Quinolines from Enaminones and o-Aminobenzyl Alcohols[4][5][7]

To a stirred solution of N,N-dimethyl enaminone (0.2 mmol) and o-aminobenzyl alcohol (0.24 mmol) in 1,2-dichloroethane (DCE) (2.0 mL) was added p-toluenesulfonic acid (TsOH) (0.24 mmol) and potassium persulfate (K₂S₂O₈) (0.4 mmol). The resulting mixture was stirred at 80 °C for 12-14 hours. Upon completion, the reaction was quenched with a saturated aqueous solution of NaHCO₃ (10 mL) and extracted with CH₂Cl₂ (3 x 10 mL). The combined organic layers were dried over anhydrous Na₂SO₄, filtered, and concentrated in vacuo. The residue was purified by flash column chromatography on silica gel to afford the desired quinoline product.

Mechanistic Pathways and Visualizations

The following diagrams, generated using the DOT language, illustrate the proposed signaling pathways and logical relationships for the key synthetic methodologies described.

References

- 1. Synthesis of this compound derivatives under transition-metal-free conditions and their diverse applications - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. Synthesis of this compound derivatives under transition-metal-free conditions and their diverse applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis of quinolines via copper-catalyzed domino reactions of enaminones - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. Transition-metal-free approach to quinolines via direct oxidative cyclocondensation reaction of N,N-dimethyl enaminones with o-aminobenzyl alcohols - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | Transition-metal-free approach to quinolines via direct oxidative cyclocondensation reaction of N,N-dimethyl enaminones with o-aminobenzyl alcohols [frontiersin.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

Transition-Metal-Free Synthesis of 1,4-Dihydroquinoline Derivatives: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The 1,4-dihydroquinoline scaffold is a privileged structural motif in medicinal chemistry, appearing in numerous biologically active compounds. The development of synthetic routes that avoid transition metals is of paramount importance for producing pharmaceutical intermediates with high purity and reducing environmental impact. This guide provides a detailed overview of contemporary transition-metal-free methods for the synthesis of this compound derivatives, with a focus on organocatalytic, electrochemical, and photoredox strategies.

Organocatalytic Approaches

Organocatalysis has emerged as a powerful platform for the synthesis of 1,4-dihydroquinolines, offering mild reaction conditions and high stereoselectivity. Two prominent methods are highlighted below.

Intermolecular Cascade Cyclization of Enaminones and Aldehydes

A robust and straightforward method for the synthesis of this compound derivatives involves the one-pot intermolecular cascade cyclization of enaminones and aldehydes.[1][2][3][4] This approach is characterized by its operational simplicity and the use of readily available starting materials.

| Entry | Enaminone | Aldehyde | Product | Yield (%) |

| 1 | 3-(dimethylamino)-1-phenylprop-2-en-1-one | 2-nitrobenzaldehyde | 2-(dimethylamino)-4-(2-nitrophenyl)-1-phenyl-1,4-dihydroquinoline-3-carbaldehyde | 85 |

| 2 | 3-(dimethylamino)-1-(4-methylphenyl)prop-2-en-1-one | 2-nitrobenzaldehyde | 2-(dimethylamino)-1-(4-methylphenyl)-4-(2-nitrophenyl)-1,4-dihydroquinoline-3-carbaldehyde | 82 |

| 3 | 3-(dimethylamino)-1-phenylprop-2-en-1-one | 2,4-dinitrobenzaldehyde | 2-(dimethylamino)-4-(2,4-dinitrophenyl)-1-phenyl-1,4-dihydroquinoline-3-carbaldehyde | 90 |

| 4 | 3-(dimethylamino)-1-phenylprop-2-en-1-one | 4-chlorobenzaldehyde | 4-(4-chlorophenyl)-2-(dimethylamino)-1-phenyl-1,4-dihydroquinoline-3-carbaldehyde | 75 |

| 5 | 3-(dimethylamino)-1-phenylprop-2-en-1-one | 4-methylbenzaldehyde | 2-(dimethylamino)-4-(4-methylphenyl)-1-phenyl-1,4-dihydroquinoline-3-carbaldehyde | 78 |

To a solution of the enaminone (0.25 mmol) and the aldehyde (0.5 mmol) in toluene (2 mL) in a sealed tube is added potassium phosphate (K₃PO₄, 0.5 mmol). The reaction mixture is stirred at 100 °C for 12 hours. After completion of the reaction (monitored by TLC), the mixture is cooled to room temperature, diluted with ethyl acetate (20 mL), and washed with water (2 x 10 mL) and brine (10 mL). The organic layer is dried over anhydrous sodium sulfate and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel (petroleum ether/ethyl acetate) to afford the desired this compound derivative.

Caption: Mechanism of the cascade cyclization of enaminones and aldehydes.

Domino Aza-Michael/1,6-Addition of p-Quinone Methides and Ynals

A highly efficient organocatalytic domino reaction for the synthesis of 1,4-dihydroquinolines has been developed using ortho-tosylaminophenyl-substituted para-quinone methides and ynals, catalyzed by morpholine.[5] This method provides access to structurally diverse 4-aryl-1,4-dihydroquinolines in good to excellent yields.

| Entry | p-Quinone Methide | Ynal | Product | Yield (%) |

| 1 | o-Tosylaminophenyl-p-QM | 3-Phenylpropiolaldehyde | 2-((1,1'-biphenyl)-4-yl)-4-(4-hydroxyphenyl)-1-tosyl-1,4-dihydroquinoline-3-carbaldehyde | 95 |

| 2 | o-Tosylaminophenyl-p-QM | 3-(4-Chlorophenyl)propiolaldehyde | 2-(4-chlorophenyl)-4-(4-hydroxyphenyl)-1-tosyl-1,4-dihydroquinoline-3-carbaldehyde | 92 |

| 3 | o-Tosylaminophenyl-p-QM | 3-(4-Methylphenyl)propiolaldehyde | 4-(4-hydroxyphenyl)-2-(4-methylphenyl)-1-tosyl-1,4-dihydroquinoline-3-carbaldehyde | 97 |

| 4 | o-Tosylaminophenyl-p-QM | Cyclohexylpropiolaldehyde | 2-cyclohexyl-4-(4-hydroxyphenyl)-1-tosyl-1,4-dihydroquinoline-3-carbaldehyde | 85 |

| 5 | o-(Methylsulfonyl)aminophenyl-p-QM | 3-Phenylpropiolaldehyde | 4-(4-hydroxyphenyl)-1-(methylsulfonyl)-2-phenyl-1,4-dihydroquinoline-3-carbaldehyde | 88 |

In a dried reaction tube, ortho-tosylaminophenyl-substituted para-quinone methide (0.1 mmol) and the ynal (0.11 mmol) are dissolved in dichloromethane (1.5 mL). Morpholine (0.02 mmol, 20 mol%) is then added to the solution. The reaction mixture is stirred at room temperature for 12 hours. Upon completion, the solvent is removed under reduced pressure, and the residue is purified by flash column chromatography on silica gel (petroleum ether/ethyl acetate) to give the pure this compound product.

Caption: Workflow for the morpholine-catalyzed domino synthesis of 1,4-dihydroquinolines.

Electrochemical Synthesis

Electrochemical methods offer a green and efficient alternative for the synthesis of heterocyclic compounds by avoiding the use of chemical oxidants or reductants.

Anodic Oxidation-Initiated Synthesis

While specific protocols for the direct electrochemical synthesis of 1,4-dihydroquinolines are still emerging, related quinoxaline derivatives have been synthesized electrochemically, providing a blueprint for future developments. The general strategy involves the anodic oxidation of a catechol or hydroquinone derivative in the presence of a suitable amine nucleophile. The electrochemically generated quinone intermediate undergoes a Michael-type addition with the amine, followed by cyclization and subsequent reactions to form the heterocyclic core.

Note: This data is for the synthesis of N-substituted p-benzoquinone derivatives, which are precursors and analogs to dihydroquinoline systems.

| Entry | Hydroquinone | Amine | Product | Yield (%) |

| 1 | Hydroquinone | Benzylamine | 2,5-bis(benzylamino)-p-benzoquinone | 94 |

| 2 | Hydroquinone | 2-Chlorobenzylamine | 2,5-bis((2-chlorobenzyl)amino)-p-benzoquinone | 92 |

| 3 | Hydroquinone | N-Methylbenzylamine | 2,5-bis(N-methylbenzylamino)-p-benzoquinone | 95 |

In a divided electrochemical cell equipped with a carbon anode and a platinum cathode, a solution of hydroquinone (0.25 mmol) and the primary amine (0.50 mmol) in an aqueous phosphate buffer (80 mL, 0.2 M, pH 7.5) is subjected to electrolysis at a constant potential of +0.10 V (vs. Ag/AgCl). The electrolysis is continued until the current decays to less than 5% of its initial value. During the process, the anode may be periodically washed with acetone to maintain its activity. The precipitated product is collected by filtration and washed with water to yield the pure product.

Caption: General pathway for electrochemical synthesis of nitrogen heterocycles.

Photoredox Catalysis

Visible-light photoredox catalysis has revolutionized organic synthesis by enabling the generation of radical intermediates under exceptionally mild conditions. While still a developing area for this compound synthesis, the principles offer a promising avenue for future transition-metal-free methodologies.

Conceptual Framework for Transition-Metal-Free Photoredox Synthesis

A plausible transition-metal-free photoredox approach to 1,4-dihydroquinolines could involve the use of an organic dye as a photocatalyst. The excited state of the photocatalyst would initiate a single-electron transfer (SET) process with a suitable precursor, such as an N-arylenamine or a related species, to generate a radical intermediate. This radical could then undergo cyclization and subsequent steps to form the this compound ring system.

A solution of the N-aryl substrate (e.g., an enamine or aniline derivative, 0.1 mmol), an appropriate reaction partner (0.12 mmol), and an organic photocatalyst (e.g., Eosin Y or a similar dye, 1-2 mol%) in a degassed solvent (e.g., acetonitrile or DMF, 2 mL) would be irradiated with visible light (e.g., blue LEDs) at room temperature. The reaction would be stirred for 12-24 hours until completion. The product would then be isolated and purified using standard chromatographic techniques.

Caption: Conceptual workflow for a transition-metal-free photoredox synthesis.

References

- 1. Transition-metal-free, visible-light-induced multicomponent synthesis of allylic amines and tetrahydroquinolines [ouci.dntb.gov.ua]

- 2. Electrochemical synthesis of new organic compounds based on the oxidation of 1,4-dihydroxybenzene derivatives in the presence of primary and secondary amines [comptes-rendus.academie-sciences.fr]

- 3. Synthesis of this compound derivatives under transition-metal-free conditions and their diverse applications - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. Synthesis of this compound derivatives under transition-metal-free conditions and their diverse applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis of 1,4-Dihydroquinolines and 4 H-Chromenes via Organocatalytic Domino Aza/Oxa-Michael/1,6-Addition Reactions of para-Quinone Methides and Ynals - PubMed [pubmed.ncbi.nlm.nih.gov]

The Biological Frontier: A Technical Guide to the Activity of Novel 1,4-Dihydroquinoline Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents. Among its many variants, the 1,4-dihydroquinoline core has emerged as a "privileged scaffold," demonstrating a remarkable breadth of biological activities. These compounds are N-containing heterocyclic molecules that have garnered significant interest due to their roles as anticancer, antimicrobial, anti-inflammatory, and antioxidant agents.[1][2] This technical guide provides an in-depth overview of the recent advancements in the biological evaluation of novel this compound derivatives, focusing on their anticancer, antimicrobial, and antioxidant properties. It includes quantitative data, detailed experimental methodologies for key assays, and visualizations of relevant pathways and workflows to support researchers in the field of drug discovery and development.

Anticancer Activity

Novel derivatives of this compound have shown significant promise as anticancer agents.[3] Their mechanisms often involve the inhibition of critical cellular processes such as tubulin polymerization and the induction of programmed cell death (apoptosis).[4][5]

Data Presentation: In Vitro Anticancer Activity

The cytotoxic effects of various novel dihydroquinoline derivatives have been evaluated against a range of human cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) is a key measure of a compound's potency.

| Compound Class/Derivative | Target Cancer Cell Line(s) | IC₅₀ (µM) | Reference |

| Dihydroquinolin-4(1H)-one derivative 6t | K562 (Leukemia) | 0.003 | [4] |

| A549 (Lung) | 0.012 | [4] | |

| HCT116 (Colon) | 0.024 | [4] | |

| Hela (Cervical) | 0.011 | [4] | |

| Tetrahydroquinoline derivative 4ag | SNB19 (Glioblastoma) | 38.3 | [6] |

| LN229 (Glioblastoma) | 40.6 | [6] | |

| Quinoline-based dihydrazone 3b | MCF-7 (Breast) | 7.016 | [7] |

| Quinoline-based dihydrazone 3c | MCF-7 (Breast) | 7.05 | [7] |

| 4-(2-fluorophenoxy)quinoline derivative 21c | H460, HT-29, MKN-45, U87MG, SMMC-7721 | 0.01 - 0.53 | [8] |

Mechanism of Action: Induction of Apoptosis

A primary mechanism by which this compound derivatives exert their anticancer effects is through the induction of apoptosis, or programmed cell death. Studies have shown that these compounds can trigger the intrinsic (mitochondrial) apoptosis pathway. This involves the generation of intracellular reactive oxygen species (iROS), disruption of the mitochondrial membrane potential, and the activation of a cascade of caspase enzymes, ultimately leading to cell death.[6]

Caption: Intrinsic apoptosis pathway induced by a novel this compound derivative.

Experimental Protocols

The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Principle: Metabolically active cells possess mitochondrial dehydrogenase enzymes that reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to form insoluble purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.

Methodology:

-

Cell Seeding: Plate cells in a 96-well flat-bottom plate at a predetermined optimal density. Incubate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the this compound derivatives in the appropriate culture medium. Replace the existing medium in the wells with 100 µL of the medium containing the test compounds at various concentrations. Include vehicle-only controls.

-

Incubation: Incubate the plates for the desired exposure time (e.g., 48 or 72 hours) at 37°C.

-

MTT Addition: Add 10-50 µL of MTT solution (typically 5 mg/mL in PBS) to each well. Incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan.

-

Solubilization: Carefully remove the medium and add 100-150 µL of a solubilization solution (e.g., DMSO or acidified isopropanol) to each well to dissolve the formazan crystals. Mix thoroughly by gentle pipetting or using an orbital shaker.

-

Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC₅₀ value is then determined by plotting cell viability against the logarithm of the compound concentration.

Western blotting is used to detect and quantify specific proteins involved in the apoptotic signaling cascade.

Methodology:

-

Protein Extraction: Treat cells with the test compound for a specified duration. Lyse the cells to extract total protein. Quantify the protein concentration using a standard method (e.g., BCA assay).

-

SDS-PAGE: Denature the protein lysates and separate them by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies specific for apoptosis-related proteins (e.g., cleaved Caspase-3, cleaved PARP, Bcl-2, Bax) and a loading control (e.g., β-actin).

-

Secondary Antibody Incubation: Wash the membrane and incubate it with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1-2 hours at room temperature.

-

Detection: Add an enhanced chemiluminescence (ECL) substrate and capture the chemiluminescent signal using a digital imaging system.

-

Analysis: Quantify the band intensities using densitometry software. Normalize the expression of target proteins to the loading control to compare protein levels across different treatments. An increase in the levels of cleaved Caspase-3 and cleaved PARP indicates the induction of apoptosis.

Antimicrobial Activity

The this compound scaffold is also a promising platform for the development of new antimicrobial agents to combat drug-resistant pathogens.

Data Presentation: In Vitro Antimicrobial Activity

The minimum inhibitory concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

| Compound Class/Derivative | Target Microorganism | MIC (µg/mL) | Reference |

| Quinoline derivative 6 | Bacillus cereus | 3.12 | [9] |

| Staphylococcus aureus | 6.25 | [9] | |

| Pseudomonas aeruginosa | 12.5 | [9] | |

| Escherichia coli | 6.25 | [9] | |

| Quinoline-hydroxyimidazolium 7b | Staphylococcus aureus | 2 | |

| Mycobacterium tuberculosis H37Rv | 10 | ||

| Dihydroquinoline derivative 39 | Mycobacterium tuberculosis H37Rv | 1.56 | [10] |

| Dihydroquinoline derivative 40 | Mycobacterium tuberculosis H37Rv | 1.56 | [10] |

Workflow Visualization

Caption: Standard workflow for determining Minimum Inhibitory Concentration (MIC).

Experimental Protocol: Broth Microdilution Method

This method is used to determine the MIC of an antimicrobial agent in a liquid growth medium.

Methodology:

-

Preparation of Compound Stock: Dissolve the test compounds in a suitable solvent (like DMSO) to create a high-concentration stock solution.

-

Serial Dilution: In a 96-well microtiter plate, perform two-fold serial dilutions of the test compound in a liquid growth medium (e.g., Mueller-Hinton Broth). The final volume in each well is typically 100 µL.

-

Inoculum Preparation: Prepare a standardized inoculum of the target microorganism (e.g., bacteria at ~5 x 10⁵ CFU/mL).

-

Inoculation: Add an equal volume of the standardized inoculum to each well of the microtiter plate, bringing the final volume to 200 µL. Include positive (microorganism, no compound) and negative (medium only) controls.

-

Incubation: Cover the plate and incubate under appropriate conditions (e.g., 37°C for 18-24 hours for most bacteria).

-

MIC Determination: After incubation, determine the MIC by visually inspecting the wells. The MIC is the lowest concentration of the compound at which no turbidity (visible growth) is observed.

Antioxidant Activity

Oxidative stress is implicated in numerous diseases, and compounds with the ability to scavenge free radicals are of significant therapeutic interest. This compound derivatives have been explored for their antioxidant potential.

Data Presentation: Antioxidant Activity

The antioxidant capacity is often measured by the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay, with results expressed as IC₅₀ values.

| Compound Class/Derivative | Assay | IC₅₀ (µg/mL) | Reference |

| Capparis Zeylanica Root Extract | DPPH | 532 | [11] |

| Piper retrofractum n-hexane extract | DPPH | 57.66 | [12] |

| Cannabis sativa (DLSO) | DPPH | 21.68 |

Workflow Visualization

Caption: General experimental workflow for the DPPH radical scavenging assay.

Experimental Protocol: DPPH Radical Scavenging Assay

This assay measures the capacity of a compound to act as a free radical scavenger or hydrogen donor.

Principle: DPPH is a stable free radical with a deep purple color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the yellow-colored diphenylpicrylhydrazine. The decrease in absorbance at 517 nm is proportional to the antioxidant activity of the compound.

Methodology:

-

DPPH Solution Preparation: Prepare a stock solution of DPPH in a suitable solvent like methanol or ethanol. Dilute the stock to a working concentration (e.g., 0.1 mM) that gives an absorbance of approximately 1.0 at 517 nm. Protect the solution from light.

-

Sample Preparation: Prepare various concentrations of the test compounds in the same solvent. A known antioxidant, such as ascorbic acid or Trolox, should be used as a positive control.

-

Reaction Mixture: In a 96-well plate or cuvettes, add a specific volume of the test compound solution to a volume of the DPPH working solution (e.g., 100 µL of sample + 100 µL of DPPH). Include a blank containing only the solvent.

-

Incubation: Mix the solutions thoroughly and incubate the plate or cuvettes in the dark at room temperature for a set period (typically 30 minutes).

-

Absorbance Measurement: Measure the absorbance of each reaction at 517 nm using a spectrophotometer or microplate reader.

-

Calculation: Calculate the percentage of radical scavenging activity using the following formula:

-

% Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100

-

Where Abs_control is the absorbance of the DPPH solution without the test compound, and Abs_sample is the absorbance in the presence of the test compound.

-

-

IC₅₀ Determination: Plot the percentage of inhibition against the concentration of the test compound to determine the IC₅₀ value, which is the concentration required to scavenge 50% of the DPPH radicals.

References

- 1. Dihydroquinoline derivative as a potential anticancer agent: synthesis, crystal structure, and molecular modeling studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Design, synthesis and biological evaluation of novel dihydroquinolin-4(1H)-one derivatives as novel tubulin polymerization inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Tetrahydroquinolinone derivatives exert antiproliferative effect on lung cancer cells through apoptosis induction - PMC [pmc.ncbi.nlm.nih.gov]

- 4. cris.tuni.fi [cris.tuni.fi]

- 5. Design, synthesis, anticancer activity and molecular docking of quinoline-based dihydrazone derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 6. Synthesis and antitumor activity of novel 4-(2-fluorophenoxy)quinoline derivatives bearing the 4-oxo-1,4-dihydroquinoline-3-carboxamide moiety - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Design, synthesis and antimicrobial activity of novel quinoline derivatives: an in silico and in vitro study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Antimicrobial Activity of Quinoline-Based Hydroxyimidazolium Hybrids - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights - PMC [pmc.ncbi.nlm.nih.gov]

- 10. dpph assay ic50: Topics by Science.gov [science.gov]

- 11. researchgate.net [researchgate.net]

- 12. mdpi.com [mdpi.com]

1,4-Dihydroquinoline Derivatives: A Comprehensive Technical Guide for Medicinal Chemists

For Researchers, Scientists, and Drug Development Professionals

The 1,4-dihydroquinoline scaffold is a privileged heterocyclic motif in medicinal chemistry, demonstrating a broad spectrum of pharmacological activities. Its derivatives have garnered significant attention for their potential as therapeutic agents in diverse disease areas, including oncology, infectious diseases, and cardiovascular disorders. This technical guide provides an in-depth overview of the synthesis, biological evaluation, and structure-activity relationships of this compound derivatives, intended to serve as a valuable resource for researchers engaged in drug discovery and development.

I. Synthesis of this compound Derivatives

The synthesis of the this compound core can be achieved through various strategies, with the Hantzsch dihydropyridine synthesis and its modifications being a cornerstone.[1][2] Additionally, transition-metal-free multicomponent reactions have emerged as efficient and environmentally benign alternatives.

General Synthetic Workflow

A typical workflow for the synthesis and initial biological evaluation of this compound derivatives is outlined below. This process begins with the selection of appropriate starting materials and culminates in the identification of lead compounds with promising therapeutic potential.

References

An In-depth Technical Guide on the Mechanism of Action of 1,4-Dihydroquinoline Anticancer Agents

Executive Summary: The 1,4-dihydroquinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with significant therapeutic potential. Recently, derivatives of this class have emerged as potent anticancer agents, demonstrating efficacy against a wide range of human cancer cell lines. Their mechanism of action is multifaceted, involving the disruption of fundamental cellular processes required for tumor growth and survival. This technical guide provides a comprehensive overview of the core mechanisms, including the inhibition of tubulin polymerization, induction of cell cycle arrest, activation of apoptotic pathways, and modulation of key oncogenic signaling cascades. Quantitative data on their bioactivity is presented, alongside detailed experimental protocols for elucidating these mechanisms, aimed at researchers, scientists, and professionals in drug development.

Core Anticancer Mechanisms of this compound Derivatives

1,4-Dihydroquinolines exert their anticancer effects not through a single mode of action, but by concurrently targeting several key cellular pathways essential for cancer cell proliferation and survival. The primary mechanisms identified include disruption of microtubule dynamics, cell cycle arrest, and induction of apoptosis.

Disruption of Microtubule Dynamics: Tubulin Polymerization Inhibition

A prominent mechanism of action for many potent this compound derivatives is the inhibition of tubulin polymerization.[1] Microtubules are critical components of the cytoskeleton and form the mitotic spindle, which is essential for the segregation of chromosomes during cell division.

By binding to tubulin, typically at the colchicine binding site, these agents prevent the assembly of α- and β-tubulin heterodimers into microtubules.[2][3] This disruption of microtubule dynamics leads to a dysfunctional mitotic spindle, causing the cell to halt its progression through the cell cycle at the G2/M phase, which ultimately triggers apoptosis.[2][4] Several derivatives have shown potent tubulin polymerization inhibitory activity, with IC50 values in the low micromolar range.[1][2]

Caption: Pathway of this compound-induced tubulin inhibition.

Induction of Cell Cycle Arrest

A direct consequence of microtubule disruption and other molecular insults is the arrest of the cell cycle. The G2/M phase is a common checkpoint where cells treated with this compound derivatives are halted.[5][6][7] This arrest prevents the cells from entering mitosis and dividing. Mechanistic studies show that this effect is often mediated by the downregulation of key regulatory proteins, such as cyclin B.[5] Some derivatives have also been reported to induce cell cycle arrest in the G1 phase, which may involve the activation of proteins like p21 and p53.[8]

Activation of Apoptotic Pathways

Apoptosis, or programmed cell death, is a crucial mechanism for eliminating damaged or cancerous cells. This compound agents are potent inducers of apoptosis through multiple pathways.[1][9] A key mechanism involves the modulation of the Bcl-2 family of proteins. These compounds can decrease the expression of the anti-apoptotic protein Bcl-2 while increasing the expression of the pro-apoptotic protein Bax.[5] This shift in the Bax/Bcl-2 ratio disrupts the mitochondrial membrane potential, leading to the release of cytochrome c and the activation of a cascade of executioner caspases, such as caspase-3, which dismantle the cell.[10]

Furthermore, some derivatives can trigger apoptosis through a p53-dependent pathway.[11] By activating the tumor suppressor protein p53, these compounds can transcriptionally activate pro-apoptotic genes, including Bax, thereby committing the cell to apoptosis.[11]

Caption: Apoptotic pathways activated by 1,4-dihydroquinolines.

Inhibition of Key Oncogenic Kinases and Other Targets

Beyond tubulin and apoptosis regulation, this compound derivatives have been shown to inhibit other molecular targets crucial for cancer progression.

-

Kinase Inhibition: Certain derivatives have been identified as inhibitors of key signaling kinases. Molecular docking studies have suggested binding affinity for Epidermal Growth Factor Receptor (EGFR) tyrosine kinase, a receptor often overexpressed in cancer that drives proliferation.[12] Others have shown inhibitory activity against Pim-1 kinase, a serine/threonine kinase involved in promoting cell survival and apoptosis resistance.[1]

-

Topoisomerase Inhibition: The broader quinoline class of compounds is known to interfere with topoisomerase enzymes, which are vital for resolving DNA topological problems during replication.[1][13] By inhibiting these enzymes, the compounds can introduce DNA strand breaks, leading to cell death.[14]

-

ALDH 1A1 Inhibition: In silico studies have predicted that some 1,4-dihydroquinolines have a high binding affinity for human aldehyde dehydrogenase 1A1 (ALDH 1A1), an enzyme associated with cancer stem cells and drug resistance.[15][16]

Quantitative Analysis of Anticancer Activity

The anticancer potency of this compound derivatives has been quantified against a variety of human cancer cell lines. The half-maximal inhibitory concentration (IC50) and growth inhibition (GI50) values are common metrics used to assess their efficacy.

| Compound ID/Series | Cancer Cell Line(s) | Potency (IC50 / GI50) | Primary Mechanism | Reference(s) |

| Compound 6t | K562, MDA-MB-231, etc. | 0.003 - 0.024 µM | Tubulin Polymerization Inhibition | [2] |

| Compound 10g | Various human tumor lines | < 1.0 µM | p53/Bax-dependent Apoptosis | [11] |

| Compound 3c | H460 (Lung), A-431 (Skin), HT-29 (Colon) | 4.9 µM, 2.0 µM, 4.4 µM | Antiproliferative | [17] |

| Indole-quinoline hybrids | K562, HepG2, etc. | 5 - 11 µM | Tubulin Polymerization Inhibition | [1] |

| Compound 9e | HL-60 (Leukemia) | 3.8 µM | ROS generation, Apoptosis | [18] |

| BAPPN | HepG2, MCF-7, A549, HCT-116 | 3.3, 3.1, 9.96, 23 µg/mL | Apoptosis, Anti-proliferative | [10] |

Key Experimental Protocols

Elucidating the mechanisms described above requires a suite of specialized biochemical and cell-based assays.

Caption: A typical experimental workflow for anticancer drug discovery.

Cell Viability and Cytotoxicity (MTT Assay)

-

Principle: This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability. Viable cells with active mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals.

-

Methodology:

-

Cell Seeding: Cancer cells are seeded into 96-well plates at a density of 1x10⁴ cells/well and allowed to adhere for 24 hours.[19]

-

Compound Treatment: Cells are treated with serial dilutions of the this compound compounds for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Incubation: MTT solution (e.g., 5 mg/mL) is added to each well, and the plate is incubated for 4 hours at 37°C to allow for formazan crystal formation.[19]

-

Solubilization: The medium is removed, and a solvent (e.g., DMSO) is added to dissolve the formazan crystals.

-

Data Acquisition: The absorbance of the solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm). The IC50 value is calculated from the dose-response curve.

-

Tubulin Polymerization Inhibition Assay

-

Principle: This assay measures the effect of a compound on the assembly of purified tubulin into microtubules in vitro. Polymerization is monitored by the increase in light scattering or fluorescence.

-

Methodology:

-

Reaction Mixture: A reaction mixture is prepared containing purified tubulin (e.g., 10 µM), a polymerization buffer (e.g., PIPES buffer with MgCl2 and EGTA), and GTP.[20]

-

Compound Addition: The test compound (this compound derivative) or a reference inhibitor (e.g., colchicine) is added to the mixture.

-

Initiation of Polymerization: The reaction is initiated by raising the temperature to 37°C.

-

Monitoring: The increase in absorbance or fluorescence is monitored over time (e.g., 40 minutes) using a spectrophotometer or fluorometer.[20]

-

Analysis: The IC50 value is determined as the concentration of the compound that inhibits tubulin assembly by 50% compared to a vehicle control.

-

Cell Cycle Analysis by Flow Cytometry

-

Principle: This technique quantifies the DNA content of individual cells to determine their distribution across the different phases of the cell cycle (G0/G1, S, G2/M).

-

Methodology:

-

Cell Treatment: Cells are treated with the test compound for a set time (e.g., 24 hours).

-

Harvesting and Fixation: Cells are harvested, washed with PBS, and fixed in cold 70% ethanol to permeabilize the cell membrane.

-

Staining: The fixed cells are treated with RNase A to remove RNA and then stained with a fluorescent DNA-intercalating dye, such as propidium iodide (PI).

-

Flow Cytometry: The fluorescence intensity of individual cells is measured using a flow cytometer. The intensity is directly proportional to the DNA content.

-

Data Analysis: The resulting histogram is analyzed to quantify the percentage of cells in the G0/G1 (2n DNA content), S (between 2n and 4n), and G2/M (4n) phases.

-

Apoptosis Assay (Annexin V/PI Staining)

-

Principle: This flow cytometry-based assay distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells. In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane, where it can be detected by fluorescently-labeled Annexin V. Propidium Iodide (PI) is a DNA stain that can only enter cells with compromised membranes (late apoptotic/necrotic cells).

-

Methodology:

-

Cell Treatment: Cells are treated with the this compound derivative for the desired time.

-

Harvesting: Both adherent and floating cells are collected and washed with cold PBS.

-

Staining: Cells are resuspended in Annexin V binding buffer and stained with FITC-conjugated Annexin V and PI according to the manufacturer's protocol.

-

Flow Cytometry: The samples are analyzed promptly by flow cytometry, detecting the fluorescence from both FITC (Annexin V) and PI.

-

Analysis: The results are plotted on a dot plot to differentiate cell populations: Viable (Annexin V-/PI-), Early Apoptotic (Annexin V+/PI-), and Late Apoptotic/Necrotic (Annexin V+/PI+).

-

Conclusion and Future Perspectives

This compound derivatives represent a highly promising class of anticancer agents with diverse and potent mechanisms of action. Their ability to target multiple critical cellular processes, including microtubule dynamics, cell cycle progression, and apoptosis, underscores their therapeutic potential. The primary modes of action converge on inducing G2/M cell cycle arrest and triggering programmed cell death, often through the inhibition of tubulin polymerization and modulation of the p53 and Bcl-2 pathways.

Future research should focus on optimizing the structure-activity relationships to enhance potency and selectivity for cancer cells, thereby minimizing off-target effects.[11] The development of derivatives that can overcome common drug resistance mechanisms is also a critical area of investigation. Furthermore, exploring novel delivery systems, such as liposomal formulations, may improve the bioavailability and tumor-targeting capabilities of these potent compounds.[19] Continued investigation into the full spectrum of their molecular targets will undoubtedly uncover new avenues for their application in cancer therapy.

References

- 1. ijmphs.com [ijmphs.com]

- 2. Design, synthesis and biological evaluation of novel dihydroquinolin-4(1H)-one derivatives as novel tubulin polymerization inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Design, synthesis, and antitumor evaluation of quinazoline-4-tetrahydroquinoline chemotypes as novel tubulin polymerization inhibitors targeting the colchicine site - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Quinoxaline 1,4-dioxides induce G2/M cell cycle arrest and apoptosis in human colon cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. 1,4-Naphthoquinone (CNN1) Induces Apoptosis through DNA Damage and Promotes Upregulation of H2AFX in Leukemia Multidrug Resistant Cell Line - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Hybrids of 1,4-Quinone with Quinoline Derivatives: Synthesis, Biological Activity, and Molecular Docking with DT-Diaphorase (NQO1) [mdpi.com]

- 9. Inhibition of cancer cells by Quinoline-Based compounds: A review with mechanistic insights - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Design, synthesis, structure-activity relationships and mechanism of action of new quinoline derivatives as potential antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. A novel topoisomerase I inhibitor DIA-001 induces DNA damage mediated cell cycle arrest and apoptosis in cancer cell - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Topoisomerase inhibitor - Wikipedia [en.wikipedia.org]

- 15. Dihydroquinoline derivative as a potential anticancer agent: synthesis, crystal structure, and molecular modeling studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. mdpi.com [mdpi.com]

- 18. Target ROS to induce apoptosis and cell cycle arrest by 5,7-dimethoxy-1,4-naphthoquinone derivative - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. A Novel 1,2-Dihydroquinoline Anticancer Agent and Its Delivery to Tumor Cells Using Cationic Liposomes | Anticancer Research [ar.iiarjournals.org]

- 20. researchgate.net [researchgate.net]

Spectroscopic Characterization of 1,4-Dihydroquinoline Compounds: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 1,4-dihydroquinoline scaffold is a privileged heterocyclic motif present in a wide array of biologically active compounds and natural products. Its derivatives have garnered significant attention in medicinal chemistry due to their diverse pharmacological properties, including cardiovascular, anticancer, and antimicrobial activities.[1] A thorough understanding of the structural and electronic properties of these compounds is paramount for rational drug design and development. Spectroscopic techniques are indispensable tools for the unambiguous characterization of this compound derivatives. This guide provides an in-depth overview of the key spectroscopic methods employed, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, Ultraviolet-Visible (UV-Vis) spectroscopy, and Mass Spectrometry (MS). Detailed experimental protocols and representative data are presented to aid researchers in their synthetic and analytical endeavors.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful technique for the structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework.

¹H NMR Spectroscopy

Proton NMR (¹H NMR) provides insights into the chemical environment and connectivity of protons in a molecule. Key features in the ¹H NMR spectrum of a this compound derivative include:

-

N-H Proton: The proton attached to the nitrogen atom typically appears as a broad singlet in the downfield region of the spectrum.

-

Aromatic Protons: Protons on the fused benzene ring resonate in the aromatic region, and their splitting patterns can reveal the substitution pattern.

-

Vinylic Protons: The protons on the C2 and C3 atoms of the dihydropyridine ring give rise to characteristic signals, with their coupling constants providing information about their relative stereochemistry.

-

C4-Protons: The protons at the C4 position, often a methylene group, will appear as a singlet or as part of a more complex splitting pattern depending on the substitution.

¹³C NMR Spectroscopy

Carbon-13 NMR (¹³C NMR) provides information about the different carbon environments in a molecule. In the ¹³C NMR spectrum of a this compound derivative, characteristic signals include:

-

Carbonyl Carbons (if present): Ketone or ester carbonyl carbons will appear as downfield signals.

-

Aromatic and Vinylic Carbons: The sp²-hybridized carbons of the aromatic and dihydropyridine rings resonate in the downfield region.

-

Aliphatic Carbons: The sp³-hybridized carbon at the C4 position will appear in the upfield region of the spectrum.

Data Presentation: NMR Spectroscopy

The following table summarizes typical ¹H and ¹³C NMR chemical shift ranges for the this compound core structure. Actual values will vary depending on the specific substitution pattern and the solvent used.

| Atom | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |

| N-H | Variable, often broad | - |

| C2-H | ~5.5 - 7.0 | ~100 - 120 |

| C3-H | ~4.5 - 6.0 | ~90 - 110 |

| C4-H₂ | ~3.0 - 4.0 | ~25 - 40 |

| Aromatic-H | ~6.5 - 8.0 | ~110 - 150 |

Experimental Protocol: NMR Spectroscopy

A general procedure for acquiring NMR spectra of this compound compounds is as follows:

-

Sample Preparation: Dissolve 5-10 mg of the purified this compound derivative in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent is critical and should be based on the solubility of the compound and its chemical stability.

-

NMR Tube: Transfer the solution into a clean, dry 5 mm NMR tube.

-

Instrumentation: Acquire the spectra on a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR Acquisition:

-

Tune and shim the spectrometer to optimize the magnetic field homogeneity.

-

Acquire a standard one-dimensional ¹H NMR spectrum. Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum. This is a longer experiment due to the low natural abundance of the ¹³C isotope. A larger number of scans and a longer relaxation delay may be necessary.

-

-

2D NMR (Optional but Recommended): For complex structures, 2D NMR experiments such as COSY (Correlated Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are invaluable for unambiguously assigning all proton and carbon signals.

-

Data Processing: Process the acquired free induction decay (FID) using appropriate software (e.g., MestReNova, TopSpin). This involves Fourier transformation, phase correction, and baseline correction. Chemical shifts are typically referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of a this compound derivative will exhibit characteristic absorption bands corresponding to the vibrations of its constituent bonds.

Characteristic IR Absorptions

Key vibrational frequencies to look for in the IR spectrum of a this compound include:

-

N-H Stretch: A sharp or broad absorption band in the region of 3300-3500 cm⁻¹.

-

C-H Stretch (Aromatic and Vinylic): Absorption bands typically appear above 3000 cm⁻¹.

-

C-H Stretch (Aliphatic): Absorption bands are found below 3000 cm⁻¹.

-

C=C Stretch (Aromatic and Vinylic): Medium to strong absorptions in the 1500-1650 cm⁻¹ region.

-

C-N Stretch: Typically observed in the fingerprint region (1000-1350 cm⁻¹).

-

C=O Stretch (if present): A strong, sharp absorption band in the range of 1650-1750 cm⁻¹, indicative of a ketone, ester, or amide functional group.

Data Presentation: IR Spectroscopy

| Functional Group | Characteristic Absorption Range (cm⁻¹) | Intensity |

| N-H (stretch) | 3300 - 3500 | Medium, can be broad |

| C-H (sp² stretch) | > 3000 | Medium to Weak |

| C-H (sp³ stretch) | < 3000 | Medium |

| C=C (aromatic/vinylic stretch) | 1500 - 1650 | Medium to Strong |

| C=O (stretch) | 1650 - 1750 | Strong |

| C-N (stretch) | 1000 - 1350 | Medium |

Experimental Protocol: FT-IR Spectroscopy (ATR Method)

The Attenuated Total Reflectance (ATR) technique is a common and convenient method for obtaining IR spectra of solid and liquid samples.

-

Instrument Preparation: Ensure the ATR crystal (e.g., diamond or germanium) is clean. Record a background spectrum of the empty ATR accessory.

-

Sample Application: Place a small amount of the solid this compound sample directly onto the ATR crystal.

-

Apply Pressure: Use the pressure arm to ensure good contact between the sample and the crystal.

-

Spectrum Acquisition: Acquire the IR spectrum. Typically, 16 to 32 scans are co-added to obtain a spectrum with a good signal-to-noise ratio. The spectral range is usually 4000-400 cm⁻¹.

-

Data Processing: The acquired spectrum is automatically ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

-

Cleaning: Thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol or acetone) after the measurement.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule, particularly those involving π-electrons in conjugated systems. The this compound core, with its fused aromatic and dihydropyridine rings, exhibits characteristic UV-Vis absorption bands.

Electronic Transitions

The UV-Vis spectrum of a this compound derivative is typically characterized by one or more absorption bands corresponding to π → π* transitions. The position (λmax) and intensity (molar absorptivity, ε) of these bands are sensitive to the substitution pattern on the heterocyclic and aromatic rings. Electron-donating or -withdrawing groups can cause bathochromic (red) or hypsochromic (blue) shifts in the absorption maxima.

Data Presentation: UV-Vis Spectroscopy

| Compound Type | Typical λmax (nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) |

| Unsubstituted this compound | ~230-250, ~280-320 | Variable |

| Substituted 1,4-dihydroquinolines | Varies with substitution | Variable |

Experimental Protocol: UV-Vis Spectroscopy

-

Solvent Selection: Choose a UV-grade solvent in which the this compound derivative is soluble and that is transparent in the wavelength range of interest (typically 200-400 nm). Common solvents include ethanol, methanol, and acetonitrile.

-

Sample Preparation: Prepare a stock solution of the compound of known concentration. From the stock solution, prepare a series of dilutions to a final concentration that gives an absorbance reading between 0.1 and 1.0.

-

Spectrophotometer Setup:

-

Turn on the spectrophotometer and allow the lamps to warm up.

-

Select the desired wavelength range for scanning.

-

-

Blank Measurement: Fill a quartz cuvette with the pure solvent and place it in the spectrophotometer. Record a baseline or "blank" spectrum.

-

Sample Measurement: Rinse the cuvette with the sample solution and then fill it. Place the cuvette in the sample holder and record the UV-Vis absorption spectrum.

-

Data Analysis: Determine the wavelength(s) of maximum absorbance (λmax) and the corresponding absorbance values. If the concentration and path length are known, the molar absorptivity (ε) can be calculated using the Beer-Lambert law (A = εcl).

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides information about the molecular weight of the compound and can also offer structural insights through the analysis of fragmentation patterns.

Ionization Techniques

For this compound compounds, common ionization techniques include:

-

Electron Impact (EI): A "hard" ionization technique that often leads to extensive fragmentation, providing a detailed fragmentation pattern that can be used for structural elucidation. The molecular ion peak (M⁺) may be weak or absent in some cases.

-

Electrospray Ionization (ESI): A "soft" ionization technique that typically produces the protonated molecule [M+H]⁺ with minimal fragmentation. This is particularly useful for confirming the molecular weight of the compound.

Fragmentation Patterns

Under EI conditions, this compound derivatives can undergo characteristic fragmentation pathways, including:

-

Loss of substituents: Cleavage of bonds to substituents on the ring system.

-

Ring cleavage: Fragmentation of the dihydropyridine or quinoline ring system.

-

Retro-Diels-Alder reaction: A characteristic fragmentation pathway for some cyclic systems.

Data Presentation: Mass Spectrometry

| Ion | Description |

| [M]⁺ or [M+H]⁺ | Molecular ion or protonated molecule |

| Fragment Ions | Result from the cleavage of the molecular ion |

Experimental Protocol: Mass Spectrometry (EI)

-

Sample Introduction: The sample can be introduced into the mass spectrometer via a direct insertion probe for solid samples or through a gas chromatograph (GC-MS) for volatile compounds.

-

Ionization: In the ion source, the sample molecules are bombarded with a beam of high-energy electrons (typically 70 eV). This causes the ejection of an electron from the molecule, forming a radical cation (the molecular ion).

-

Fragmentation: The excess energy imparted to the molecular ion often causes it to fragment into smaller ions and neutral radicals.

-

Mass Analysis: The positively charged ions (molecular ion and fragment ions) are accelerated into the mass analyzer (e.g., a quadrupole or time-of-flight analyzer), where they are separated based on their mass-to-charge ratio (m/z).

-

Detection: The separated ions are detected, and a mass spectrum is generated, which is a plot of ion intensity versus m/z.

-

Data Interpretation: The peak with the highest m/z value often corresponds to the molecular ion, which provides the molecular weight of the compound. The fragmentation pattern can be analyzed to deduce structural features of the molecule.

Visualization of Workflows and Signaling Pathways

Experimental Workflow for Spectroscopic Characterization

The following diagram illustrates a typical workflow for the comprehensive spectroscopic characterization of a newly synthesized this compound compound.

References

Exploring the Chemical Space of 1,4-Dihydroquinoline Analogs: A Technical Guide for Drug Discovery Professionals

An In-depth Examination of Synthesis, Biological Activity, and Structure-Activity Relationships

The 1,4-dihydroquinoline scaffold is a privileged heterocyclic motif in medicinal chemistry, recognized for its broad and potent biological activities. Analogs of this core structure have demonstrated significant potential in various therapeutic areas, particularly in oncology. This technical guide provides a comprehensive overview of the chemical space surrounding this compound analogs, with a focus on their synthesis, anticancer properties, and the crucial structure-activity relationships that govern their efficacy. Detailed experimental protocols for key synthetic and biological evaluation methods are presented, alongside a quantitative analysis of their biological activities to inform future drug discovery and development efforts.

Data Presentation: Quantitative Bioactivity of this compound Analogs

The anticancer activity of this compound analogs has been evaluated against a variety of cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for quantifying the potency of these compounds. The following tables summarize the in vitro cytotoxic activity of several series of this compound and related quinolinone derivatives.

Table 1: In Vitro Cytotoxic Activity of 3-Methylidene-1-sulfonyl-2,3-dihydroquinolin-4(1H)-one Derivatives [1]

| Compound | R | X | MCF-7 IC50 (µM) | HL-60 IC50 (µM) |

| 1a | H | H | >100 | >100 |

| 1b | OMe | H | 85.3 | 45.2 |

| 1c | Cl | H | 50.1 | 25.8 |

| 1d | H | Cl | 42.7 | 21.4 |

| Doxorubicin | - | - | 0.08 | 0.02 |

| Cisplatin | - | - | 7.5 | 1.2 |

MCF-7: Human breast adenocarcinoma; HL-60: Human promyelocytic leukemia.

Table 2: In Vitro Cytotoxic Activity of 3,4-Diaryl-1,2,3,4-tetrahydroquinoline Derivatives [2]

| Compound | R1 | R2 | H460 IC50 (µM) | A-431 IC50 (µM) | HT-29 IC50 (µM) | DU145 IC50 (µM) | MCF7 IC50 (µM) |

| 3a | H | H | >25 | >25 | >25 | >25 | >25 |

| 3b | OMe | H | 15.2 ± 2.1 | 8.9 ± 1.5 | 18.7 ± 3.2 | >25 | >25 |

| 3c | H | OMe | 4.9 ± 0.7 | 2.0 ± 0.9 | 4.4 ± 1.3 | 12.0 ± 1.6 | 14.6 ± 3.9 |

H460: Human lung carcinoma; A-431: Human skin carcinoma; HT-29: Human colon adenocarcinoma; DU145: Human prostate carcinoma; MCF7: Human breast adenocarcinoma.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and advancement of research. This section provides protocols for the synthesis of this compound analogs and for key biological assays used to evaluate their anticancer activity.

Synthesis of this compound Derivatives

A common and efficient method for the synthesis of 1,4-dihydroquinolines is the transition-metal-free intermolecular cascade cyclization of enaminones with aldehydes.[3]

General Procedure:

-

To a solution of the appropriate enaminone (0.5 mmol) and aldehyde (0.3 mmol) in toluene (2 mL) is added K₃PO₄ (0.6 mmol).

-

The reaction mixture is stirred at 120 °C under an air atmosphere for the time specified for the particular substrates (typically monitored by TLC).

-

Upon completion of the reaction, the solvent is removed under reduced pressure.

-

The residue is purified by flash column chromatography on silica gel using a mixture of ethyl acetate and petroleum ether as the eluent to afford the desired this compound product.

Anticancer Activity Evaluation

MTT Assay for Cell Viability: [1]

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity as an indicator of cell viability.

-

Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 1 x 10⁴ cells/well and incubated for 24 hours to allow for cell attachment.

-

Compound Treatment: The cells are then treated with various concentrations of the test compounds (typically in DMSO, with the final DMSO concentration kept below 0.5%) and incubated for a further 48-72 hours.

-